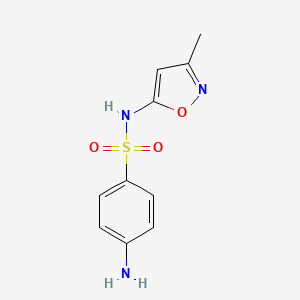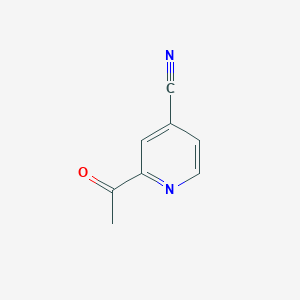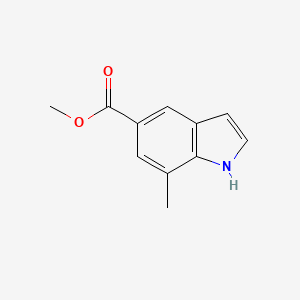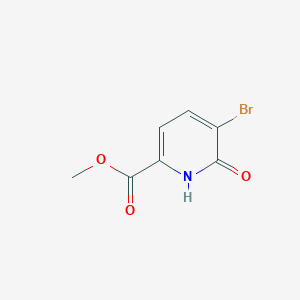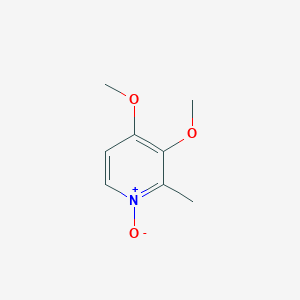
氯磺酰甲酸甲酯
概述
描述
Methyl (chlorosulfonyl)acetate is a chemical compound with the molecular formula C3H5ClO4S . It has a molecular weight of 172.59 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Methyl (chlorosulfonyl)acetate is 1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Methyl (chlorosulfonyl)acetate is a liquid at room temperature . It has a density of 1.4992 g/cm3 at 15 °C . Its refractive index is 1.466 at 20℃ .科学研究应用
1. 医药和除草剂生产中的回收利用
氯磺酰甲酸甲酯在医药和除草剂的生产中发挥着作用,尤其是作为中间体。例如,其生产过程大量使用乙酸作为溶剂,突出了有效回收和再利用乙酸的必要性。由于废水中存在多种成分,使得乙酸分离困难,因此该回收过程至关重要。诸如共沸蒸馏和萃取等技术已经过测试,萃取被证明对乙酸回收和再利用更有效 (王天贵,2006)。
2. 复杂有机化合物的合成
该化合物用于合成各种有机分子。例如,一种一锅合成方法涉及氨腈与氯磺酰甲酸甲酯反应,生成 4-氨基-2,3,3-三取代-1,1-二氧代-2,3-二氢-1H-1λ6-异噻唑-5-羧酸甲酯。对于复杂有机化合物的结构形成至关重要,在多个科学领域都有应用 (Alexey V. Dobrydnev 等,2018)。
3. 在锂离子电池中的作用
在锂离子电池领域,特别是对于电动汽车,氯磺酰甲酸甲酯被探索作为电解液中的共溶剂。它已被证明可以显着提高电池倍率性能,从而有可能缩短电动汽车的充电时间。该应用对于提高锂离子电池的性能至关重要,尽管对电池寿命的影响仍处于研究之中 (Jing Li 等,2018)。
安全和危害
作用机制
Mode of Action
Methyl (chlorosulfonyl)acetate, like other sulfonyl compounds, is likely to act as an alkylating agent . Alkylating agents are capable of introducing an alkyl group into biologically active molecules, which can result in the modification of their activity. The alkyl-oxygen bonds in these compounds undergo fission and react within the intracellular milieu .
Biochemical Pathways
It’s worth noting that the acetyl coa pathway, a major metabolic pathway utilized by bacteria, is characterized by the use of hydrogen as an electron donor and carbon dioxide as an electron acceptor to produce acetyl-coa
Action Environment
The action, efficacy, and stability of Methyl (chlorosulfonyl)acetate can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment. Moreover, its stability could be influenced by temperature and exposure to light
属性
IUPAC Name |
methyl 2-chlorosulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIPZPBGAGTBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465718 | |
| Record name | methyl (chlorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56146-83-9 | |
| Record name | methyl (chlorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (chlorosulfonyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl (chlorosulfonyl)acetate in the synthesis of bicyclic sultams described in the research?
A1: Methyl (chlorosulfonyl)acetate serves as a crucial sulfonylating agent in the multi-step synthesis of bicyclic sultams []. The research demonstrates its reaction with various N-alkenylanilines to yield N-(alkenyl)(methoxycarbonyl)methanesulfanilides. These intermediates are then subjected to bromination and subsequent base-mediated cyclization to ultimately form the desired bicyclic sultam structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[4-(1,3,4-oxadiazol-2-yl)phenyl]boronic Acid](/img/structure/B1589046.png)


